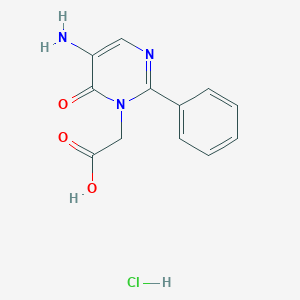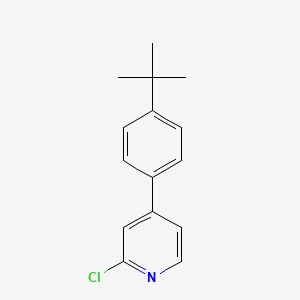
4-(4-Tert-butylphenyl)-2-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Tert-butylphenyl)-2-chloropyridine is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of a tert-butylphenyl group attached to the fourth position of the pyridine ring and a chlorine atom at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylphenyl)-2-chloropyridine typically involves the reaction of 4-tert-butylphenylboronic acid with 2-chloropyridine in the presence of a palladium catalyst. This reaction is known as the Suzuki-Miyaura cross-coupling reaction. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Tert-butylphenyl)-2-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 50°C to 100°C.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under mild to moderate conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or Raney nickel are used in the presence of hydrogen gas at room temperature to 50°C.
Major Products
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include tert-butyl alcohol and tert-butyl hydroperoxide.
Reduction Reactions: Products include piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(4-Tert-butylphenyl)-2-chloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(4-Tert-butylphenyl)-2-chloropyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the tert-butylphenyl group and the chlorine atom can influence its binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific biological context.
Comparación Con Compuestos Similares
4-(4-Tert-butylphenyl)-2-chloropyridine can be compared with other similar compounds, such as:
4-tert-Butylphenol: Similar in structure but lacks the pyridine ring and chlorine atom.
2-Chloropyridine: Lacks the tert-butylphenyl group.
4-tert-Butylbenzoyl chloride: Contains a benzoyl group instead of a pyridine ring.
The uniqueness of this compound lies in the combination of the tert-butylphenyl group and the chloropyridine moiety, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H16ClN |
|---|---|
Peso molecular |
245.74 g/mol |
Nombre IUPAC |
4-(4-tert-butylphenyl)-2-chloropyridine |
InChI |
InChI=1S/C15H16ClN/c1-15(2,3)13-6-4-11(5-7-13)12-8-9-17-14(16)10-12/h4-10H,1-3H3 |
Clave InChI |
KURDGLOIGPSJHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13889232.png)

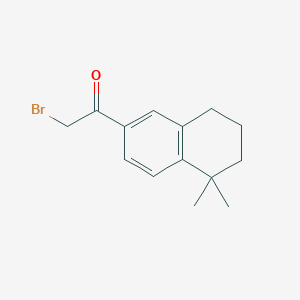

![3-[(4-Methylsulfonylphenoxy)methyl]azetidine](/img/structure/B13889279.png)

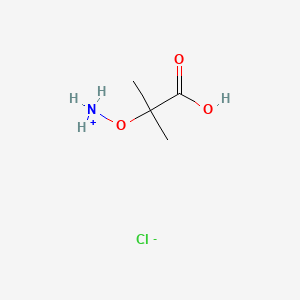
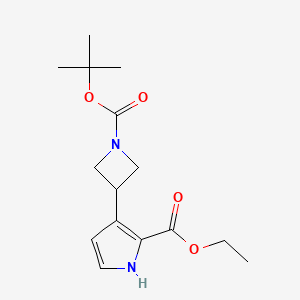
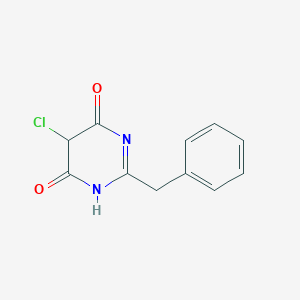
![4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine](/img/structure/B13889301.png)
![3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide](/img/structure/B13889305.png)
![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)
![2-[5-Chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid](/img/structure/B13889325.png)
